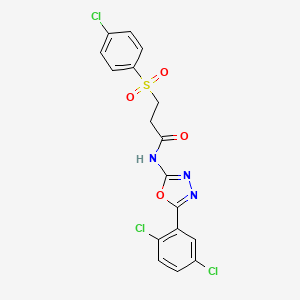
3-((4-chlorophenyl)sulfonyl)-N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((4-chlorophenyl)sulfonyl)-N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C17H12Cl3N3O4S and its molecular weight is 460.71. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-((4-chlorophenyl)sulfonyl)-N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The oxadiazole moiety is known for its ability to modulate enzyme activity and influence cellular signaling pathways. Specifically, compounds containing oxadiazole structures have been reported to exhibit anti-inflammatory and anticancer properties.
Biological Activity Overview
-
Anticancer Activity :
- Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that derivatives of oxadiazole demonstrated inhibitory effects on cell proliferation in human cancer cell lines (e.g., PC3 prostate cancer cells) with IC50 values in the micromolar range .
- The presence of the chlorophenyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
- Anti-inflammatory Properties :
- Antimicrobial Activity :
Case Study 1: Anticancer Efficacy
In a recent study involving a series of oxadiazole derivatives, one compound demonstrated an IC50 value of 0.32 µM against the A549 lung cancer cell line. This suggests that structural modifications can significantly enhance anticancer potency .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Oxadiazole Derivative 1 | A549 | 0.32 |
| Oxadiazole Derivative 2 | PC3 | 0.25 |
Case Study 2: Anti-inflammatory Mechanism
A study investigating the anti-inflammatory effects of sulfonamide-containing compounds found that they inhibited COX-2 expression in vitro by up to 70% at concentrations of 10 µM . This highlights the potential therapeutic application of such compounds in treating inflammatory diseases.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest moderate absorption and distribution characteristics, with metabolic pathways primarily involving hepatic enzymes . Toxicity studies indicate that while some derivatives show promising therapeutic indices, further evaluation is necessary to ensure safety profiles.
属性
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl3N3O4S/c18-10-1-4-12(5-2-10)28(25,26)8-7-15(24)21-17-23-22-16(27-17)13-9-11(19)3-6-14(13)20/h1-6,9H,7-8H2,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQWEJPUCFNPIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














